

Spectroscopic and Structural Elucidation of C55-Dihydroprenyl-m-phenylenediamine: A Technical Guide

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Compound of Interest

Compound Name: C55-Dihydroprenyl-mpda

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Introduction:

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of C55-Dihydroprenyl-m-phenylenediamine (**C55-Dihydroprenyl-mpda**). The C55 polyprenyl moiety is a significant long-chain isoprenoid, and its conjugation with m-phenylenediamine (mpda), a versatile aromatic diamine, results in a molecule of interest for various research and development applications.^{[1][2][3][4][5][6][7][8]} This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, provides detailed experimental protocols for its analysis, and illustrates the general workflow for spectroscopic characterization.

Note on Data: Publicly available spectroscopic data for the specific molecule "**C55-Dihydroprenyl-mpda**" is not available. The data presented herein is a hypothetical representation based on the analysis of structurally related compounds, namely C55 polyprenols and m-phenylenediamine derivatives.^[9]

Hypothesized Molecular Structure

The name "**C55-Dihydroprenyl-mpda**" suggests a structure composed of three key parts:

- C55 Polyprenyl Chain: A 55-carbon isoprenoid chain, which consists of 11 isoprene units.

- Dihydro: Indicates that at least one of the isoprene units in the polyprenyl chain is saturated (reduced).
- mpda: An abbreviation for m-phenylenediamine (or 1,3-diaminobenzene), an aromatic diamine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

The most probable structure involves the attachment of the C55 dihydroprenyl chain to one of the amino groups of the m-phenylenediamine core, forming an N-alkylated aromatic amine.

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative NMR and Mass Spectrometry data for **C55-Dihydroprenyl-mpda**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical ^1H -NMR Data for **C55-Dihydroprenyl-mpda** (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0 - 7.2	m	1H	Aromatic CH (mpda)
~6.2 - 6.4	m	3H	Aromatic CH (mpda)
~5.1	m	~10H	Vinylic CH of isoprene units
~3.6	br s	2H	-NH ₂ of mpda
~3.1	t	2H	-CH ₂ - attached to Nitrogen
~2.0 - 2.1	m	~40H	Allylic -CH ₂ - of isoprene units
~1.68	s	~30H	Vinylic -CH ₃ of trans-isoprene units
~1.60	s	~3H	Vinylic -CH ₃ of cis-isoprene unit (ω -end)
~1.2 - 1.4	m	~4H	Saturated -CH ₂ - in dihydroprenyl unit
~0.9	d	~3H	-CH ₃ in saturated dihydroprenyl unit

Table 2: Hypothetical ¹³C-NMR Data for **C55-Dihydroprenyl-mpda** (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~148	Aromatic C-N
~135	Quaternary vinylic C of isoprene units
~131	Quaternary vinylic C of isoprene units
~129	Aromatic CH
~124	Vinylic CH of isoprene units
~108	Aromatic CH
~104	Aromatic CH
~40	Allylic -CH ₂ - of isoprene units
~32	Allylic -CH ₂ - of isoprene units
~26	Allylic -CH ₂ - of isoprene units
~25	Vinylic -CH ₃ of trans-isoprene units
~23	Vinylic -CH ₃ of cis-isoprene unit
~17	Vinylic -CH ₃ of trans-isoprene units
~16	-CH ₃ in saturated dihydroprenyl unit

Mass Spectrometry (MS)

Table 3: Hypothetical Mass Spectrometry Data for **C55-Dihydroprenyl-mpda**

Parameter	Value	Method
Molecular Formula	C ₆₁ H ₉₈ N ₂	High-Resolution Electrospray Ionization (HR-ESI-MS)
Molecular Weight	867.5 g/mol	
[M+H] ⁺ (Calculated)	868.77	
[M+Na] ⁺ (Calculated)	890.75	HR-ESI-MS
Key Fragmentation Ions	Fragments corresponding to the loss of the mpda moiety and successive losses of isoprene units (C ₅ H ₈).	Tandem MS (MS/MS)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **C55-Dihydroprenyl-mpda**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve 5-10 mg of purified **C55-Dihydroprenyl-mpda** in approximately 0.6 mL of deuterated chloroform (CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Use a 500 MHz (or higher) NMR spectrometer.
 - Acquire ¹H-NMR spectra with the following typical parameters:
 - Pulse Program: zg30

- Number of Scans: 16-64
- Spectral Width: 16 ppm
- Acquisition Time: ~3-4 seconds
- Relaxation Delay: 1-2 seconds
- Acquire ^{13}C -NMR spectra with the following typical parameters:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024-4096
 - Spectral Width: 240 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2 seconds
- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural elucidation.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase and baseline correct the resulting spectra.
 - Calibrate the chemical shift scale using the TMS signal (0 ppm).
 - Integrate the peaks in the ^1H -NMR spectrum to determine proton ratios.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

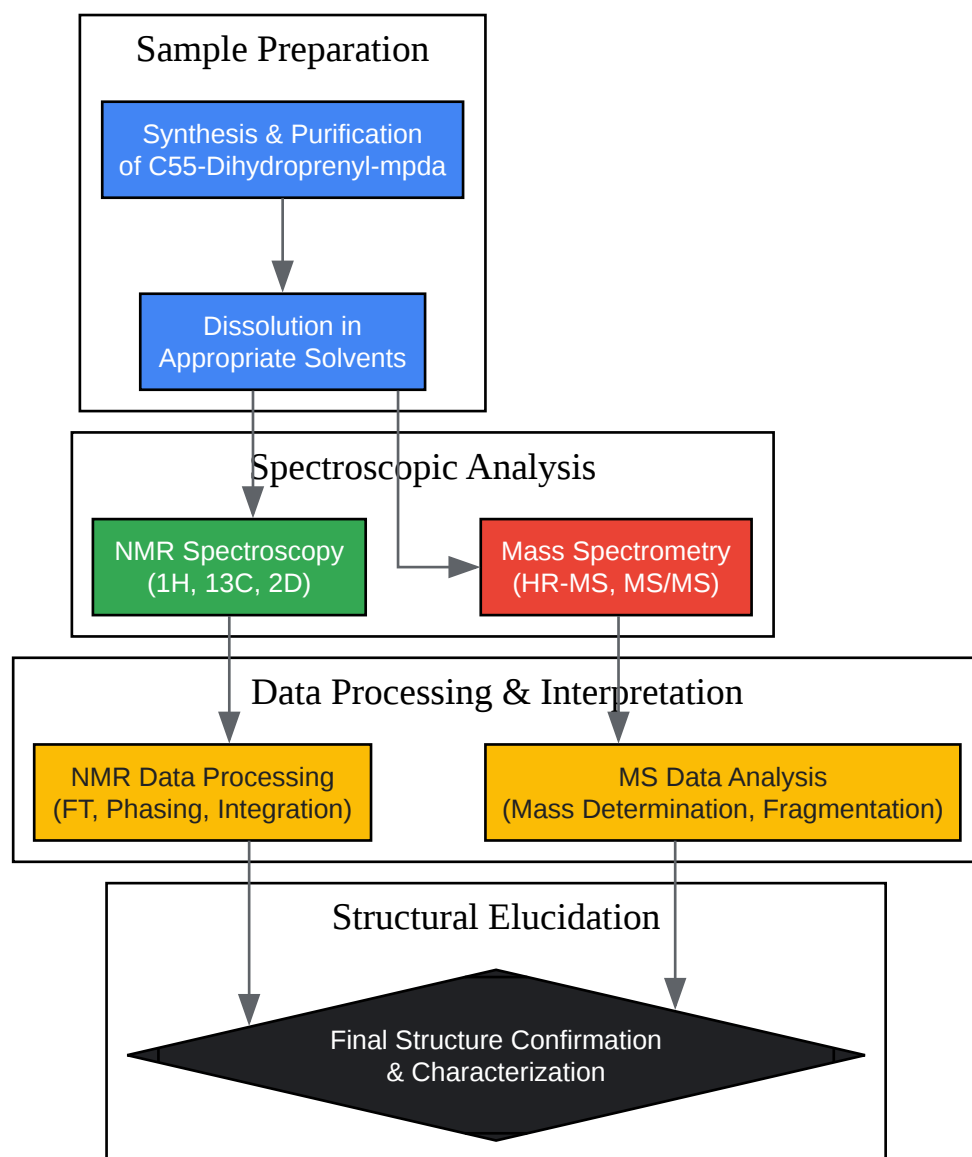
Mass Spectrometry Protocol

- Sample Preparation:

- Prepare a stock solution of **C55-Dihydroprenyl-mpda** at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
- Instrumentation and Data Acquisition:
 - Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate liquid chromatography system (LC-MS) for sample introduction.[\[10\]](#)[\[11\]](#)
 - For direct infusion, introduce the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
 - Acquire mass spectra in positive ion mode.
 - Set the mass range to scan from m/z 100 to 2000.
 - For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion ($[M+H]^+$) and fragmenting it using collision-induced dissociation (CID).
- Data Analysis:
 - Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula ($C_{61}H_{98}N_2$).
 - Analyze the isotopic pattern to further confirm the elemental composition.
 - Interpret the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which will provide structural information about the polyprenyl chain and the mpda moiety.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like **C55-Dihydroprenyl-mpda**.



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Caption: Workflow for Spectroscopic Characterization.

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